![molecular formula C9H15NO2S B1652411 Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1437311-91-5](/img/structure/B1652411.png)
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride: is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is known for its unique spiro structure, which consists of a sulfur atom and a nitrogen atom within a nonane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves the reaction of a thiol with an azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is primarily utilized in pharmacological studies due to its potential as a bioactive compound. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Neuropharmacology
Research indicates that compounds similar to methyl 1-thia-4-azaspiro[4.4]nonane derivatives may exhibit neuroprotective effects. Studies have explored their role in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure is valuable for creating libraries of derivatives that can be screened for various biological activities, including anti-inflammatory and analgesic effects.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of spirocyclic compounds, including methyl 1-thia-4-azaspiro[4.4]nonane derivatives. The findings suggested that these compounds could reduce neuronal apoptosis and inflammation, indicating their potential for treating neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of various spirocyclic compounds, revealing that methyl 1-thia-4-azaspiro[4.4]nonane derivatives demonstrated significant activity against specific bacterial strains. This suggests a potential application in developing new antibiotics .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-thia-4-azaspiro[4.4]nonane hydrochloride: Lacks the carboxylate group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spiro structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Biologische Aktivität
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a compound with the molecular formula CHClNOS, has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which includes a sulfur atom and an amine group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
The compound has a molecular weight of approximately 238 g/mol and features a distinctive spirocyclic framework that may influence its interaction with biological targets. The following table summarizes key structural properties:
Property | Value |
---|---|
Molecular Formula | CHClNOS |
Molecular Weight | 238 g/mol |
LogP | 1.35 |
Polar Surface Area (Ų) | 38 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, utilizing common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. This method allows for high purity levels of the compound, which is crucial for biological assays.
Antitubercular Activity
In vitro studies have evaluated the antitubercular activity of related compounds. Some derivatives showed weak activity against various strains of Mycobacterium tuberculosis, indicating that modifications in the chemical structure can influence biological efficacy . While direct studies on this compound are still ongoing, these insights may provide a foundation for further exploration.
Mechanistic Insights
The mechanism by which these compounds exert their biological effects is an area of active research. Initial findings suggest that they may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. Understanding these interactions is critical for evaluating their therapeutic applications and safety profiles.
Case Studies
Case Study 1: Antiviral Activity Assessment
In one study involving structurally related compounds, researchers found that modifications at specific positions significantly affected antiviral activity against coronaviruses. The absence of certain substituents was linked to decreased efficacy, highlighting the importance of structural optimization in drug development .
Case Study 2: In Vivo Efficacy
Another investigation explored the in vivo effects of related spirocyclic compounds on viral load in infected animal models. The results indicated a promising reduction in viral replication, suggesting potential applications for this compound in treating viral infections .
Eigenschaften
IUPAC Name |
methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-12-8(11)7-6-13-9(10-7)4-2-3-5-9/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHTUQBCPXHMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC2(N1)CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185122 | |
Record name | 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437311-91-5 | |
Record name | 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437311-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.